An In-depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde (CAS No. 58343-54-7)
An In-depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde (CAS No. 58343-54-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1,3-benzodioxole-5-carbaldehyde, also known as 6-methylpiperonal, is an aromatic aldehyde with the CAS number 58343-54-7 .[1] This compound is a significant intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical, fragrance, and flavor industries.[1][2] Its unique structure, featuring a benzodioxole ring with both methyl and formyl substituents, provides a versatile scaffold for the development of novel compounds. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a thorough characterization of the final product.
Physicochemical Properties
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 58343-54-7 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Light orange to yellow solid |
Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde
The synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde is a two-step process that begins with the preparation of the precursor, 5-methyl-1,3-benzodioxole, followed by its formylation via the Vilsmeier-Haack reaction.
Step 1: Synthesis of the Precursor, 5-Methyl-1,3-benzodioxole
The precursor, 5-methyl-1,3-benzodioxole, is synthesized from 3,4-dihydroxy toluene.
Experimental Protocol:
-
Materials: 3,4-dihydroxy toluene, dibromomethane, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3,4-dihydroxy toluene in DMF, add anhydrous potassium carbonate.
-
Slowly add dibromomethane to the mixture.
-
Heat the reaction mixture with stirring for several hours.
-
After cooling, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-methyl-1,3-benzodioxole.
-
Step 2: Vilsmeier-Haack Formylation of 5-Methyl-1,3-benzodioxole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5][6]
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich 5-methyl-1,3-benzodioxole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[3][4][5]
Diagram: General mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
-
Materials: 5-methyl-1,3-benzodioxole, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, diethyl ether, brine.
-
Procedure:
-
In a flask, cool DMF to 0°C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add 5-methyl-1,3-benzodioxole to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding it to a cold aqueous solution of sodium acetate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 6-Methyl-1,3-benzodioxole-5-carbaldehyde.[3]
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Diagram: Synthetic workflow for 6-Methyl-1,3-benzodioxole-5-carbaldehyde.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-Methyl-1,3-benzodioxole-5-carbaldehyde. The following are the expected analytical data based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, the methyl protons, and the aldehyde proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde (-CHO) |
| ~7.2 | s | 1H | Aromatic C-H |
| ~6.8 | s | 1H | Aromatic C-H |
| ~6.0 | s | 2H | Methylenedioxy (-O-CH₂-O-) |
| ~2.4 | s | 3H | Methyl (-CH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~150-145 | Aromatic Quaternary Carbons (C-O) |
| ~130-125 | Aromatic Quaternary Carbons |
| ~110-105 | Aromatic C-H |
| ~101 | Methylenedioxy Carbon (-O-CH₂-O-) |
| ~15 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2920, 2850 | C-H stretch | Methyl, Methylenedioxy |
| ~2720 | C-H stretch | Aldehyde |
| ~1680 | C=O stretch | Aldehyde |
| ~1600, 1480 | C=C stretch | Aromatic Ring |
| ~1250, 1040 | C-O stretch | Methylenedioxy |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 164. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[7]
Safety and Handling
6-Methyl-1,3-benzodioxole-5-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Applications
6-Methyl-1,3-benzodioxole-5-carbaldehyde serves as a valuable building block in several industries:
-
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[1]
-
Fragrances: Its aromatic properties make it a useful ingredient in the formulation of perfumes and fragrances.[1][2]
-
Flavoring Agents: The compound is also utilized in the food industry to create flavoring agents.[1]
Conclusion
This technical guide provides a comprehensive overview of 6-Methyl-1,3-benzodioxole-5-carbaldehyde, from its synthesis to its characterization and applications. The detailed protocols and mechanistic insights are intended to support researchers and professionals in their work with this versatile compound. Adherence to proper safety procedures is paramount when handling this and any other chemical reagent.
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